molecular formula C3H4N2OS B13106339 3-Methyl-1,2,4-thiadiazol-5(2H)-one

3-Methyl-1,2,4-thiadiazol-5(2H)-one

Cat. No.: B13106339
M. Wt: 116.14 g/mol
InChI Key: VVCKHHJMPOIXAQ-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-thiadiazol-5(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-thiadiazol-5(2H)-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-thiadiazol-5(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring into different reduced forms, such as thiols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups on the ring are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or alkylated thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-thiadiazol-5(2H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Methyl-1,2,4-thiadiazol-5(2H)-one can be compared with other thiadiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

3-methyl-4H-1,2,4-thiadiazol-5-one

InChI

InChI=1S/C3H4N2OS/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6)

InChI Key

VVCKHHJMPOIXAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=O)N1

Origin of Product

United States

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